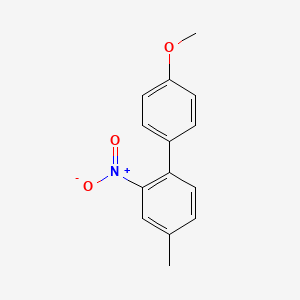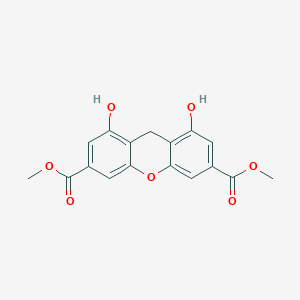![molecular formula C16H26N2O B12528614 N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide CAS No. 828911-66-6](/img/structure/B12528614.png)
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a dimethylphenylacetamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide typically involves the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways
Mecanismo De Acción
The mechanism of action of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- 2-Diethylaminoethyl 4-nitrobenzoate
- N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide hydrochloride
Uniqueness
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its diethylaminoethyl group and dimethylphenylacetamide core make it particularly versatile in various chemical reactions and applications .
This compound’s distinctiveness lies in its ability to participate in a wide range of chemical reactions and its potential applications in diverse scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and development.
Propiedades
Número CAS |
828911-66-6 |
|---|---|
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
N-[4-[2-(diethylamino)ethyl]-2,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-15-10-13(4)16(11-12(15)3)17-14(5)19/h10-11H,6-9H2,1-5H3,(H,17,19) |
Clave InChI |
LDPDEHMUCDFKEK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=C(C=C(C(=C1)C)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



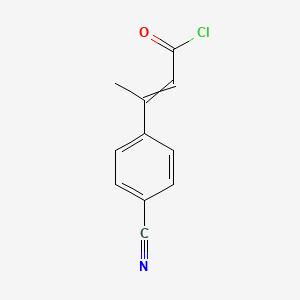
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
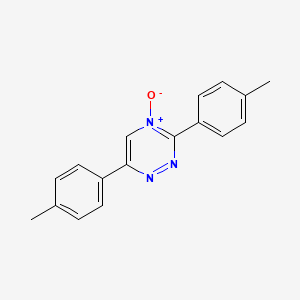
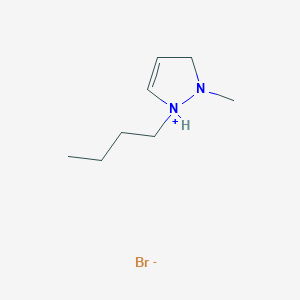
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)

![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)
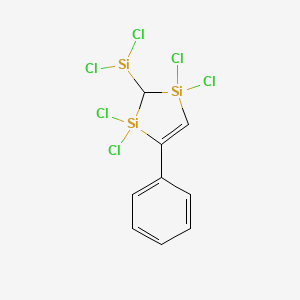
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
